Cas no 51576-08-0 (GIBBERELLIN A53)

GIBBERELLIN A53 structure
GIBBERELLIN A53 structure
Product name:GIBBERELLIN A53
CAS No:51576-08-0
MF:C20H28O5
MW:348.433326721191
CID:1058435
PubChem ID:440914

GIBBERELLIN A53 Chemical and Physical Properties

Names and Identifiers

    • GIBBERELLIN A53
    • 7-Hydroxy-1β,4aα-dimethyl-8-methylenegibbane-1α,10β-dicarboxylic acid
    • gibberellin 53
    • (1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid
    • GA53
    • C06094
    • DTXSID20331540
    • 7alpha-hydroxy-1beta,4a-dimethyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
    • (1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
    • CHEBI:27433
    • (1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
    • LMPR0104170007
    • 51576-08-0
    • Q27103126
    • Inchi: InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,17-,18+,19-,20-/m0/s1
    • InChI Key: CZEMYYICWZPENF-VOLTXKGXSA-N
    • SMILES: C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O

Computed Properties

  • Exact Mass: 348.19367399g/mol
  • Monoisotopic Mass: 348.19367399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 94.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 513.7±50.0 °C at 760 mmHg
  • Flash Point: 278.6±26.6 °C
  • Vapor Pressure: 0.0±3.0 mmHg at 25°C

GIBBERELLIN A53 Security Information

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